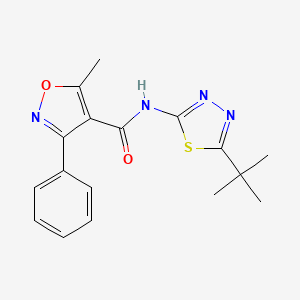
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-915 and belongs to the class of isoxazolecarboxamide compounds. TAK-915 has been studied extensively for its mechanism of action and physiological effects, which make it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
TAK-915 acts as a selective inhibitor of the GABA-A α5 receptor subtype, which is known to play a role in cognitive function and memory. By selectively inhibiting this receptor subtype, TAK-915 enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function, memory, and learning in animal models of various neurological disorders. The compound has also been shown to reduce anxiety and pain in animal models. TAK-915 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-915 is its selectivity for the GABA-A α5 receptor subtype, which makes it a promising candidate for the treatment of cognitive disorders. However, the compound has some limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on TAK-915. One area of interest is the development of more potent and selective GABA-A α5 receptor subtype inhibitors. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Further studies are also needed to determine the safety and efficacy of TAK-915 in humans.
Méthodes De Synthèse
The synthesis of TAK-915 involves a multi-step process that includes the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with tert-butyl hydrazine to form the corresponding hydrazide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-amino-1,3,4-thiadiazole to yield the final product.
Applications De Recherche Scientifique
TAK-915 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, memory, and learning in animal models of these disorders. TAK-915 has also been studied for its potential use in the treatment of pain and anxiety disorders.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-12(13(21-23-10)11-8-6-5-7-9-11)14(22)18-16-20-19-15(24-16)17(2,3)4/h5-9H,1-4H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXZIDXPFASAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

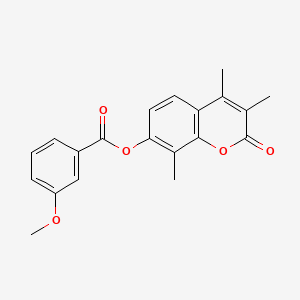
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
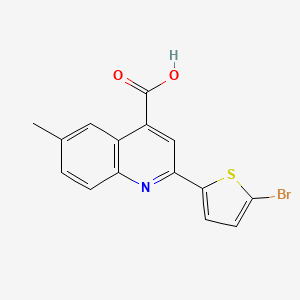
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
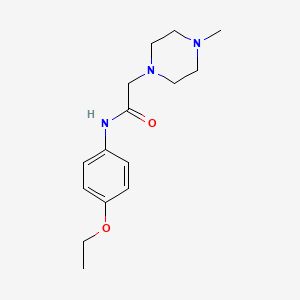

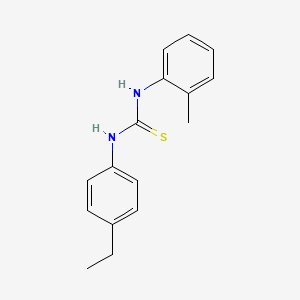

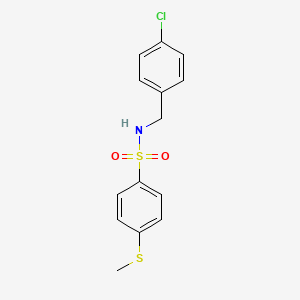
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)